4-Fluorophthalonitrile
Description
Historical Context and Early Studies of Fluorinated Phthalonitriles
The study of phthalonitriles as precursors to the intensely colored and remarkably stable phthalocyanine (B1677752) pigments dates back to the early 20th century. scispace.com However, the systematic investigation of fluorinated phthalonitriles is a more recent development, driven by the quest for materials with enhanced properties. Early synthetic routes to fluorinated phthalonitriles often involved multi-step processes. For instance, the synthesis of 4-fluorophthalonitrile can be achieved from 4-fluorodiethylphthalate. researchgate.net Another approach involves the preparation of 4-fluorophthalic anhydride (B1165640), which can then be converted to the corresponding phthalonitrile (B49051). google.com One documented method for producing 4-fluorophthalic anhydride involves the reaction of 4-nitrophthalic anhydride with potassium fluoride (B91410). google.com These early synthetic efforts laid the groundwork for the broader exploration of fluorinated phthalonitriles in materials science.
Significance of Fluorine Substitution in Phthalonitrile Chemistry
The introduction of a fluorine atom onto the phthalonitrile scaffold has profound effects on the molecule's chemical and physical properties. Fluorine is the most electronegative element, and its presence significantly influences the electron distribution within the aromatic ring. scispace.com This electron-withdrawing nature enhances the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic substitution reactions. researchgate.net This reactivity is a cornerstone of its utility, allowing for the introduction of various functional groups to tailor the properties of the final products.
Furthermore, the incorporation of fluorine is a well-established strategy for increasing the thermal stability and chemical inertness of organic molecules. researchgate.net Polymers and other materials derived from this compound often exhibit superior performance in harsh environments. The fluorine atom can also impact the solubility and aggregation behavior of resulting compounds, such as phthalocyanines, which is a critical consideration in their application. scispace.com
Current Research Landscape and Emerging Trends
Current research involving this compound is vibrant and multifaceted, primarily revolving around its use as a versatile precursor. A significant area of focus is the synthesis of fluorinated phthalocyanines and subphthalocyanines. These macrocyclic compounds have applications in diverse fields, including as catalysts, in photodynamic therapy, and in organic electronics like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). scispace.comrsc.org The fluorine substituents can tune the electronic properties of the phthalocyanine core, affecting their absorption and emission spectra. rsc.org
Another major trend is the utilization of this compound in the development of high-performance polymers. Through nucleophilic substitution reactions, the fluorine atom can be displaced to form ether linkages, leading to the creation of polyimides and other advanced polymers with exceptional thermal stability, low dielectric constants, and good mechanical properties. scispace.com These materials are highly sought after for applications in the aerospace and microelectronics industries. scispace.com
The reactivity of the fluorine atom in this compound also allows for the synthesis of asymmetrically substituted phthalocyanines, which are of interest for creating materials with specific directional properties. nih.gov This is achieved by first reacting this compound with a nucleophile to create a monosubstituted phthalonitrile, which is then used in a subsequent cyclotetramerization reaction. researchgate.net
Interactive Data Tables
Below are interactive tables summarizing key data related to this compound and its applications in synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 65610-14-2 | sigmaaldrich.com |
| Molecular Formula | C₈H₃FN₂ | ontosight.ai |
| Molecular Weight | 146.12 g/mol | sigmaaldrich.com |
| Melting Point | 100-104 °C | sigmaaldrich.com |
| Form | Solid | sigmaaldrich.com |
Table 2: Selected Research Findings on the Use of this compound
| Application | Reactants | Key Conditions | Product | Noteworthy Findings | Reference |
| Synthesis of a Glycophthalonitrile | This compound, 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose | - | Mono-substituted glycophthalonitrile | Nucleophilic substitution reaction with a 64% yield. | researchgate.netresearchgate.net |
| Synthesis of a Fluorous Phthalocyanine Precursor | This compound, 1H,1H,2H,2H-perfluorodecanethiol | Anhydrous K₂CO₃, Acetone, 60 °C, 16 h | 4-(1H,1H,2H,2H-perfluorodecanethiol)phthalonitrile | Demonstrates the susceptibility of the fluorine atom to nucleophilic displacement by a thiol. | scispace.com |
| Synthesis of a Dianhydride Monomer for Polyimides | This compound, 9,9-di-(4-hydroxyphenyl)-4,5-diazafluorene | Anhydrous potassium carbonate | Bis(ether dinitrile) | A key step in creating a monomer for high-performance, organo-soluble polyimides with low dielectric constants. | scispace.com |
| Synthesis of Inverted Methoxypyridinium Phthalocyanines | This compound, 4-hydroxy-3-methoxypyridine | - | - | Used as a starting material for potential photodynamic inactivation agents. | scispace.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-fluorobenzene-1,2-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3FN2/c9-8-2-1-6(4-10)7(3-8)5-11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQEKYCCJLSRLEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6073601 | |
| Record name | 1,2-Benzenedicarbonitrile, 4-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6073601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65610-14-2 | |
| Record name | 4-Fluoro-1,2-benzenedicarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65610-14-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Benzenedicarbonitrile, 4-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065610142 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Benzenedicarbonitrile, 4-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6073601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Fluorophthalonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Ii. Advanced Synthetic Methodologies for 4 Fluorophthalonitrile
Optimized Synthetic Pathways
Optimization of synthetic routes is crucial for maximizing yield, reducing reaction times, and ensuring the purity of the final product. For 4-fluorophthalonitrile, this has involved refining classical reactions and exploring novel catalytic and convergent strategies.
Nucleophilic aromatic substitution (SNAr) stands as a primary method for introducing substituents onto an aromatic ring and is particularly effective for synthesizing fluorinated phthalonitriles. The reaction typically involves the displacement of a leaving group from an activated aromatic ring by a nucleophile. In the context of synthesizing derivatives that could lead to this compound, or are structurally similar, tetrafluorophthalonitrile (B154472) (F₄PN) is a common starting material.
The mechanism proceeds through a two-step addition-elimination process. A nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. stackexchange.commasterorganicchemistry.com The aromaticity is then restored by the departure of a leaving group. The presence of strong electron-withdrawing groups, such as the two nitrile (-CN) groups in the phthalonitrile (B49051) structure, is essential as they stabilize the negative charge of the Meisenheimer intermediate, thereby facilitating the reaction. masterorganicchemistry.comlibretexts.org
Research into the synthesis of related fluorinated phthalocyanine (B1677752) precursors has led to the optimization of SNAr conditions. For instance, the reaction of tetrafluorophthalonitrile with an alcohol can be finely tuned to control the degree of substitution. rsc.org Key parameters that are optimized include the choice of base, solvent, and temperature.
Table 1: Comparison of Optimized SNAr Reaction Conditions for Fluorophthalonitrile Derivatives
| Parameter | Condition 1 | Condition 2 | Outcome |
|---|---|---|---|
| Starting Material | Tetrafluorophthalonitrile (F₄PN) | Tetrafluorophthalonitrile (F₄PN) | - |
| Nucleophile | 2-(2-thienyl)ethanol | 2-(2-thienyl)ethanol | - |
| Base | Sodium Hydride (NaH) | Potassium Carbonate (K₂CO₃) | NaH proved more effective for selective monosubstitution. rsc.org |
| Solvent | Tetrahydrofuran (THF) | Dimethylformamide (DMF) | THF was used with NaH for the optimized procedure. rsc.org |
| Temperature | -50 °C (addition), then warming | 100 °C | The lower temperature protocol with NaH/THF gave a 93% yield of the monosubstituted product. rsc.org |
The optimized protocol often involves the slow addition of a pre-formed alcoholate (using a strong base like NaH) to a cooled solution of the fluorinated phthalonitrile. rsc.org This careful control of reaction conditions is vital for achieving high selectivity and yield, preventing the formation of di- or tri-substituted byproducts. rsc.org
While SNAr is a robust method, modern synthetic chemistry increasingly favors catalytic approaches to improve efficiency and reduce waste. For phthalonitrile synthesis in general, catalytic methods are well-established. For instance, the vapor-phase catalytic ammoxidation of substituted o-xylenes is a known industrial process. scirp.org This reaction introduces the two nitrile groups simultaneously through oxidation in the presence of ammonia (B1221849) over a heterogeneous catalyst, such as a V-Sb-Bi-Zr/γ-Al₂O₃ system. scirp.org
Applying this logic to this compound, a potential catalytic route would involve the ammoxidation of 4-fluoro-o-xylene. However, direct catalytic methods for this specific compound are not widely documented in the literature, suggesting that research is ongoing.
Another promising catalytic avenue is the cyanation of aryl halides. Transition-metal catalysis, particularly with palladium or nickel, has revolutionized the synthesis of aryl nitriles. organic-chemistry.org A potential pathway to this compound could start from a precursor like 1-fluoro-3,4-dihalobenzene. A palladium- or nickel-catalyzed double cyanation reaction using a cyanide source like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]) could install the two nitrile groups. organic-chemistry.orgresearchgate.net These reactions often require specific phosphine (B1218219) ligands to facilitate the catalytic cycle and can proceed under milder conditions than traditional methods. semanticscholar.org
Photoredox catalysis also presents a modern, metal-free option for the C-H cyanation of arenes, although its application to difunctionalization remains a significant challenge. nih.gov
A hypothetical retrosynthetic analysis of this compound suggests a convergent strategy. The target molecule can be disconnected at the C-CN bonds or by separating the aromatic ring from its functional groups. A plausible convergent approach would involve coupling two pre-functionalized fragments.
Figure 1: Hypothetical Convergent Retrosynthesis of this compound
This strategy would involve a late-stage introduction of the nitrile groups onto a pre-existing fluorinated benzene (B151609) ring, likely via a transition-metal-catalyzed cross-coupling reaction as discussed previously. For example, starting with 4-fluoro-1,2-dibromobenzene, a double cyanation reaction would assemble the final product in a single, convergent step from an advanced intermediate. This avoids carrying the sensitive nitrile groups through multiple synthetic transformations. The solid-phase synthesis of asymmetrically substituted phthalocyanines, where one phthalonitrile unit is attached to a resin and reacted with another in solution, exemplifies a sophisticated convergent strategy in a related field. nih.gov
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly important in the synthesis of industrial chemicals like this compound.
A key focus of green chemistry is the reduction of volatile organic solvents (VOCs), which are often toxic, flammable, and environmentally harmful. This has led to the exploration of solvent-free reaction conditions. For the synthesis of phthalocyanines from phthalonitriles, solid-state methods have proven effective. guilan.ac.irworldscientific.com These techniques include:
Microwave-assisted synthesis: Microwave irradiation can accelerate reaction rates and often allows for reactions to be conducted without a solvent or with a minimal amount of a high-boiling, less hazardous liquid. worldscientific.com
Ball-milling (Mechanochemistry): This technique involves grinding solid reactants together, sometimes with a catalytic amount of liquid, to initiate a chemical reaction. It dramatically reduces solvent usage and can lead to the formation of unique product polymorphs.
The synthesis of phthalocyanine derivatives has been successfully demonstrated under solvent-free conditions using catalysts over nanodimensional zeolites or by microwave-assisted solid-phase cyclocondensation. guilan.ac.irworldscientific.com These methods avoid the use of high-boiling, difficult-to-remove solvents like dimethylaminoethanol (B1669961) (DMAE), making the process more environmentally friendly. nih.gov Similar strategies could be adapted for the synthesis of this compound itself, particularly if the reaction involves solid reactants and catalysts. growingscience.com
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. The formula is:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
Reactions with high atom economy, such as addition and rearrangement reactions, are considered "greener" because they generate minimal waste. In contrast, substitution and elimination reactions inherently have lower atom economy because they produce byproducts.
The synthesis of this compound via SNAr from a precursor like 4-chloro- or 4-nitrophthalonitrile (B195368) is a substitution reaction. For example, in a hypothetical synthesis from 4-chlorophthalonitrile (B101201) and potassium fluoride (B91410):
C₈H₃ClN₂ + KF → C₈H₃FN₂ + KCl
Scale-Up Considerations and Industrial Relevance of Synthetic Routes
The successful scale-up of a chemical process requires careful consideration of various parameters to ensure that the reaction is not only efficient and economical but also safe to operate on a large scale. For the synthesis of this compound, the choice between the Balz-Schiemann reaction and nucleophilic aromatic substitution has significant implications for industrial production.
Nucleophilic Aromatic Substitution (SNAr) Route
The synthesis of this compound via nucleophilic aromatic substitution, typically involving the displacement of a nitro group from 4-nitrophthalonitrile with a fluoride source, is an attractive option for industrial production. The precursor, 4-nitrophthalonitrile, can be synthesized from phthalonitrile through nitration.
Key Scale-Up Considerations for the SNAr Route:
Raw Material Availability and Cost: Phthalonitrile, the ultimate starting material, is a readily available and relatively inexpensive commodity chemical. The cost of the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) and the fluoride source (e.g., potassium fluoride) are also critical economic factors.
Reaction Conditions: The SNAr reaction often requires high temperatures and polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to achieve reasonable reaction rates and yields. On an industrial scale, the use of high-boiling point solvents can lead to increased energy consumption for heating and solvent recovery.
Process Safety: The nitration of phthalonitrile is a highly exothermic reaction and requires strict temperature control to prevent runaway reactions and the formation of undesirable byproducts. The handling of concentrated acids also poses significant safety challenges. The SNAr reaction itself can be exothermic and requires careful monitoring.
Waste Management: The SNAr route generates significant amounts of waste, including acidic wastewater from the nitration step and solvent waste. The treatment and disposal of this waste are major environmental and cost considerations for industrial production.
Industrial Relevance: The SNAr route is often favored in industrial settings due to the relatively low cost of the starting materials and the potential for high throughput. However, the hazardous nature of the nitration step and the challenges associated with waste management can be significant drawbacks.
| Parameter | Laboratory Scale | Industrial Scale |
| Starting Material | 4-Nitrophthalonitrile | Phthalonitrile (for in-situ nitration) |
| Fluoride Source | Potassium Fluoride (KF) | Spray-dried KF for high reactivity |
| Solvent | DMF, DMSO | Solvent recovery and recycling systems |
| Temperature | 150-200 °C | Optimized for energy efficiency |
| Yield | 80-90% | >85% with process optimization |
| Safety | Fume hood, personal protective equipment | Automated control systems, blast-proof reactors |
| Waste | Acidic and organic waste | On-site waste treatment facilities |
Balz-Schiemann Reaction Route
The Balz-Schiemann reaction offers an alternative pathway to this compound, starting from 4-aminophthalonitrile (B1265799). This method involves the diazotization of the amino group, followed by thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate (B81430) salt.
Key Scale-Up Considerations for the Balz-Schiemann Reaction:
Diazotization Step: The formation of the diazonium salt is typically carried out at low temperatures (0-5 °C) to ensure the stability of the intermediate. Precise temperature control is critical to prevent decomposition and ensure high yields.
Isolation and Handling of Diazonium Salts: Aryl diazonium salts are often unstable and can be explosive when isolated in a dry state. This inherent instability poses a significant safety risk, particularly on a large scale. To mitigate this, in-situ decomposition or the use of continuous flow reactors is highly recommended for industrial applications.
Decomposition of the Diazonium Salt: The thermal decomposition of the diazonium tetrafluoroborate requires elevated temperatures, which can lead to the formation of byproducts. The use of ionic liquids or specialized solvents can help to control the reaction and improve yields.
Fluorinating Agent: The reaction traditionally uses fluoroboric acid (HBF4), which can be corrosive and expensive.
Industrial Relevance: The Balz-Schiemann reaction is a well-established method for the synthesis of aryl fluorides. However, the safety concerns associated with the handling of diazonium salts have historically limited its large-scale industrial application. The development of continuous flow technologies has significantly improved the safety profile of this reaction, making it a more viable option for industrial production. Continuous flow reactors allow for the rapid consumption of the unstable diazonium intermediate, minimizing the risk of accumulation and potential explosion.
| Parameter | Batch Process | Continuous Flow Process |
| Starting Material | 4-Aminophthalonitrile | 4-Aminophthalonitrile |
| Diazotization | Low-temperature batch reactor | Microreactor with precise temperature control |
| Diazonium Salt | Isolation (high risk) or in-situ use | Generated and consumed in-situ (low risk) |
| Decomposition | Thermal decomposition in a batch reactor | Heated flow coil for controlled decomposition |
| Yield | 60-75% | >80% with optimized residence time |
| Safety | High risk of explosion with isolated salt | Significantly improved safety profile |
| Throughput | Limited by batch size | Scalable by parallelization of reactors |
Comparative Economic Analysis
A direct economic comparison of the two routes is complex and depends on various factors, including the scale of production, local raw material costs, and environmental regulations.
| Cost Factor | SNAr Route | Balz-Schiemann Route (Continuous Flow) |
| Raw Materials | Generally lower due to cheaper starting materials. | Can be higher due to the cost of 4-aminophthalonitrile and fluoroboric acid. |
| Capital Investment | High for nitration and waste treatment facilities. | Lower for a modular continuous flow setup compared to large batch reactors. |
| Operating Costs | High energy consumption for heating and solvent recovery. Significant waste disposal costs. | Potentially lower energy consumption and waste generation. |
| Safety Costs | High due to the handling of concentrated acids and exothermic reactions. | Lower due to the inherently safer design of continuous flow systems. |
Iii. Reactivity and Reaction Mechanisms of 4 Fluorophthalonitrile
Reactivity of Nitrile Functional Groups in 4-Fluorophthalonitrile
The two nitrile (-C≡N) groups on the this compound molecule are key centers of reactivity. The carbon-nitrogen triple bond is highly polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles.
One of the most significant reactions of this compound is its use as a precursor in the synthesis of phthalocyanines. Phthalocyanines are large, aromatic macrocyclic compounds with a wide range of applications, including as dyes, pigments, and in photodynamic therapy. The formation of the phthalocyanine (B1677752) macrocycle occurs through a cyclotetramerization reaction, where four phthalonitrile (B49051) units condense. nih.govnih.gov
This reaction is typically carried out at high temperatures, often above 180°C, and can be templated by the presence of a metal salt (e.g., zinc acetate), which results in the formation of a metal phthalocyanine complex. rsc.orgresearchgate.net The general mechanism involves the initial formation of an isoindolenine intermediate, which then undergoes a stepwise condensation with three other units. The presence of the fluorine atom on the phthalonitrile ring can influence the reaction conditions required. For instance, due to the electron-withdrawing nature of fluorine, higher temperatures may be necessary compared to classical phthalonitrile cyclotetramerization. rsc.org
The synthesis of zinc tetrafluorophthalocyanine, for example, can be achieved by heating this compound with a zinc salt. sigmaaldrich.com The resulting fluorinated phthalocyanines often exhibit modified electronic properties and solubility compared to their non-fluorinated analogs.
Table 1: Conditions for Phthalocyanine Synthesis from Fluorinated Precursors
| Precursor | Metal Salt | Solvent | Temperature (°C) | Product | Reference |
|---|---|---|---|---|---|
| This compound Derivative | Zinc Acetate | Chloronaphthalene | 175 | Zinc Phthalocyanine Derivative | rsc.org |
| This compound | - | - | - | 2,9,16,23-Tetrafluorophthalocyanine | researchgate.net |
The electrophilic carbon atom of the nitrile group in this compound is susceptible to nucleophilic attack. chemistrysteps.com This can lead to a variety of addition and condensation reactions. A condensation reaction is a type of reaction where two molecules combine to form a larger molecule, with the loss of a small molecule such as water, ammonia (B1221849), or ethanol. wikipedia.orgchemistrytalk.orglibretexts.orgpearson.comyoutube.com
While the cyclotetramerization to form phthalocyanines is a prominent example, other nucleophiles can also react with the nitrile groups. For instance, in the presence of strong bases or acids, nitriles can be hydrolyzed to form amides and subsequently carboxylic acids. libretexts.org The reaction is initiated by the nucleophilic attack of water or hydroxide (B78521) on the nitrile carbon. chemistrysteps.comlibretexts.org
Additionally, organometallic reagents like Grignard reagents can add to the nitrile group to form, after hydrolysis, ketones. libretexts.org The nitrile groups can also participate in condensation reactions with compounds containing active methylene (B1212753) groups, often catalyzed by a base. These reactions, while less common for phthalocyanine synthesis, are fundamental to the reactivity of the nitrile functional group. chemistrysteps.com
Influence of Fluorine Atom on Aromatic Reactivity
The fluorine atom at the 4-position of the benzene (B151609) ring significantly influences the reactivity of the aromatic system, primarily by activating it towards nucleophilic aromatic substitution.
Nucleophilic aromatic substitution (SNAr) is a key reaction for this compound. wikipedia.org The aromatic ring, which is typically nucleophilic, becomes electrophilic due to the strong electron-withdrawing effects of the two nitrile groups and the fluorine atom. wikipedia.orgmasterorganicchemistry.com This allows for the displacement of the fluoride (B91410) ion, a good leaving group in this context, by a variety of nucleophiles. masterorganicchemistry.com
The SNAr reaction generally proceeds via a two-step addition-elimination mechanism. pressbooks.pub A nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.org The negative charge in this intermediate is delocalized over the aromatic ring and is further stabilized by the ortho and para nitrile groups. In the second step, the fluoride ion is eliminated, and the aromaticity of the ring is restored. pressbooks.pub
A wide range of nucleophiles can be employed in SNAr reactions with this compound, including:
O-Nucleophiles: Alcohols and phenols (in the presence of a base) can displace the fluorine to form ethers.
N-Nucleophiles: Amines and azides can react to form substituted anilines and aryl azides, respectively.
S-Nucleophiles: Thiols can be used to introduce thioether linkages.
Table 2: Examples of SNAr Reactions on Activated Fluoroarenes
| Fluoroarene | Nucleophile | Product Type | Reference |
|---|---|---|---|
| Electron-poor Fluoroarenes | Azoles, Amines, Carboxylic acids | Substituted Arenes | nih.gov |
| 4-Chlorobenzoic acid | Piperidine | 4-piperidin-1-yl benzoic acid | researchgate.net |
The regioselectivity of the SNAr reaction on this compound is dictated by the electronic effects of the substituents. For a successful SNAr reaction, strong electron-withdrawing groups must be positioned ortho or para to the leaving group (in this case, fluorine). masterorganicchemistry.compressbooks.pub This positioning is crucial for the stabilization of the negative charge in the Meisenheimer intermediate through resonance.
In this compound, one nitrile group is ortho to the fluorine atom, and the other is meta. The ortho nitrile group can effectively delocalize the negative charge of the intermediate, thus activating the C4 position for nucleophilic attack. The fluorine atom itself contributes to the activation of the ring through its strong inductive electron-withdrawing effect, which polarizes the C-F bond and makes the carbon atom more electrophilic.
Mechanistic Investigations of Key Reactions
Mechanistic studies of reactions involving this compound and related compounds often employ a combination of experimental techniques and computational modeling. For SNAr reactions, kinetic studies can provide insights into the reaction rates and the stability of the Meisenheimer intermediate. The structure and stability of these intermediates can also be investigated using spectroscopic methods like NMR.
Computational studies, such as those using Density Functional Theory (DFT), can be used to model the reaction pathways, calculate activation energies, and visualize the transition states and intermediates. researchgate.net These studies can help to elucidate the detailed electronic effects of the fluorine and nitrile substituents on the reaction mechanism and regioselectivity. For instance, computational models can confirm the stabilization of the Meisenheimer complex by the ortho nitrile group in SNAr reactions.
In the context of phthalocyanine formation, mechanistic investigations help to understand the stepwise assembly of the macrocycle and the role of the metal template in directing the cyclotetramerization.
Spectroscopic Probes of Reaction Intermediates
The direct observation and characterization of transient intermediates in the reactions of this compound are crucial for confirming mechanistic pathways. Spectroscopic techniques are vital tools for this purpose, allowing researchers to probe the structure and electronic properties of short-lived species.
While specific studies detailing the spectroscopic probing of reaction intermediates for this compound itself are not widely available in the reviewed literature, analogous systems and general principles provide insight. For instance, in reactions involving related fluorinated aromatic compounds, techniques like transient absorption spectroscopy could be employed to detect intermediates. This method involves exciting the reaction mixture with a short pulse of light and monitoring the absorption of a second light beam to detect transient species.
In the context of nucleophilic aromatic substitution, intermediates such as the Meisenheimer complex could potentially be characterized using methods like NMR or UV-Vis spectroscopy under specific conditions (e.g., low temperatures) that prolong the intermediate's lifetime. Furthermore, in reactions involving radical species, Electron Spin Resonance (ESR) spectroscopy is an indispensable tool for detecting and characterizing paramagnetic intermediates. researchgate.net For example, ESR has been used to ascertain the nature of radical intermediates in reactions of perfluorophthalonitrile with nitroxide moieties. researchgate.net
Kinetic Studies and Reaction Rate Determination
Kinetic studies are fundamental to understanding the mechanism of a reaction by quantifying the rate at which it proceeds and how that rate is influenced by factors such as reactant concentrations, temperature, and solvent. For this compound, a primary focus of kinetic analysis is its nucleophilic aromatic substitution (SNAr) reactions.
The SNAr reaction is typically a two-step process, and its rate is often dependent on the concentrations of both the aromatic substrate (this compound) and the nucleophile, thus following second-order kinetics. libretexts.org The rate law for such a reaction can be expressed as:
Rate = k[this compound][Nucleophile]
Where k is the second-order rate constant. The value of k is influenced by the nature of the nucleophile, the solvent, and the specific substituents on the aromatic ring. For example, studies on analogous systems, such as 4-X-substituted-2,6-dinitrochlorobenzenes reacting with pyridines, have shown that the rate constant increases with the electron-withdrawing strength of the substituent (X) and the nucleophilicity of the pyridine (B92270). scispace.com Similarly, solvent choice is critical; polar aprotic solvents often accelerate SNAr reactions. scispace.com
Experimental determination of these rate constants can be achieved through various methods, including conductometry or spectroscopy, by monitoring the change in concentration of a reactant or product over time. scispace.comrsc.org
Table 1: Factors Influencing SNAr Reaction Rates of Activated Aryl Halides This table is based on general principles of SNAr reactions and data from analogous systems.
| Factor | Effect on Reaction Rate | Rationale |
| Nucleophile Strength | Increased nucleophilicity generally increases the rate. | A stronger nucleophile more readily attacks the electron-deficient aromatic ring. |
| Leaving Group | Better leaving groups can increase the rate (less significant than the addition step). | The C-F bond is strong, but the rate is often determined by the initial nucleophilic attack. |
| Solvent Polarity | Polar aprotic solvents (e.g., acetonitrile, DMSO) typically increase the rate. | These solvents solvate the cation but not the nucleophile, increasing its effective reactivity. |
| Electron-Withdrawing Groups | Stronger electron-withdrawing groups (like the -CN in 4-FPN) increase the rate. | They stabilize the negative charge of the Meisenheimer complex intermediate. |
Data adapted from principles discussed in related kinetic studies of SNAr reactions. libretexts.orgscispace.com
Computational Modeling of Reaction Pathways
Computational chemistry, particularly using Density Functional Theory (DFT), has become a powerful tool for elucidating complex reaction mechanisms, complementing experimental findings. researchgate.net By modeling the potential energy surface of a reaction, researchers can calculate the energies of reactants, products, transition states, and intermediates, providing a detailed, step-by-step view of the reaction pathway. nih.gov
For reactions involving this compound, computational models can:
Confirm reaction mechanisms: DFT studies can verify the proposed SNAr mechanism by locating the Meisenheimer complex as a stable intermediate and calculating the energy barriers (activation energies) for its formation and subsequent decomposition to products. researchgate.net
Analyze substituent effects: Theoretical calculations can quantify how different substituents on the phthalonitrile ring or the nucleophile affect the reaction's activation energy, thus explaining observed reactivity trends. nih.gov
Predict reactivity: By comparing the calculated energy barriers for different potential reaction pathways, computational models can predict the most likely product of a reaction under given conditions.
For example, a computational study on the formation of a diaminophthalonitrile derivative from a dibromo precursor used DFT to analyze the kinetics and thermodynamics, identifying two major steps with distinct activated complexes. researchgate.net Such studies provide key data points like activation energies and changes in enthalpy (ΔH) and Gibbs free energy (ΔG), which are crucial for a complete understanding of the reaction profile. researchgate.net While specific DFT studies exclusively on this compound were not identified in the search, the methodologies are directly applicable and provide a framework for how its reactivity can be modeled. mdpi.com
Table 2: Representative Data from Computational Reaction Pathway Analysis This table presents hypothetical but realistic data types obtained from DFT calculations on an SNAr reaction, based on findings from similar systems.
| Species | Relative Energy (kJ/mol) | Description |
| Reactants (4-FPN + Nu⁻) | 0 | Starting materials |
| Transition State 1 (TS1) | +50 | Energy barrier for nucleophilic attack |
| Meisenheimer Intermediate | -25 | Stable intermediate after nucleophilic addition |
| Transition State 2 (TS2) | +15 | Energy barrier for leaving group elimination |
| Products | -80 | Final products after fluoride leaves |
This illustrative data shows the energetic landscape of a typical SNAr reaction, with the initial nucleophilic attack (TS1) being the rate-determining step.
Iv. Advanced Spectroscopic Characterization Techniques for 4 Fluorophthalonitrile and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique in organic chemistry for determining molecular structure. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and dynamics of atoms within a molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for mapping the hydrogen and carbon framework of 4-fluorophthalonitrile. The chemical shifts (δ) in the spectra are indicative of the electronic environment of each nucleus, while spin-spin coupling provides information about neighboring atoms.
In the ¹H NMR spectrum of this compound, the aromatic protons exhibit a complex splitting pattern due to spin-spin coupling with each other and with the fluorine atom. The electron-withdrawing nature of the two nitrile groups and the fluorine atom deshields the aromatic protons, causing them to resonate at a lower field (higher ppm values) compared to benzene (B151609). oregonstate.edu The proton ortho to the fluorine atom would be expected to show a doublet of doublets due to coupling with the adjacent proton and the fluorine atom. The other two protons would also display complex splitting patterns reflecting their coupling with neighboring protons and the fluorine atom.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atoms of the nitrile groups typically appear in the range of 110-120 ppm. The aromatic carbon atoms show distinct signals, with the carbon atom directly bonded to the fluorine atom exhibiting a large C-F coupling constant. libretexts.org The chemical shifts of the aromatic carbons are influenced by the electronegativity of the fluorine and the anisotropic effects of the nitrile groups.
To illustrate the expected spectral features, the NMR data for the closely related compound, 4-fluorobenzonitrile, is presented below. The addition of a second nitrile group in this compound would further influence the chemical shifts, generally causing a downfield shift for the aromatic protons and carbons due to increased electron withdrawal.
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |
|---|---|---|---|---|
| ¹H | 7.68 | dd | J(H,H) = 9.1, J(H,F) = 5.1 | H-2, H-6 |
| ¹H | 7.19 | dd | J(H,H) = 9.1, J(H,F) = 8.2 | H-3, H-5 |
| ¹³C | 164.5 | d | J(C,F) = 254.0 | C-F |
| ¹³C | 132.8 | d | J(C,F) = 9.0 | C-2, C-6 |
| ¹³C | 118.0 | s | - | C≡N |
| ¹³C | 116.5 | d | J(C,F) = 22.0 | C-3, C-5 |
| ¹³C | 108.5 | d | J(C,F) = 1.5 | C-1 |
Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org It provides valuable information about the electronic environment of the fluorine atom. The chemical shift of the fluorine atom in this compound is influenced by the electronic effects of the nitrile groups and the aromatic ring system.
The two electron-withdrawing nitrile groups are expected to deshield the fluorine atom, resulting in a downfield chemical shift compared to fluorobenzene. alfa-chemistry.com The typical chemical shift range for aryl fluorides is between -100 and -140 ppm relative to CFCl₃. ucsb.edu For this compound, a single resonance is expected in the ¹⁹F NMR spectrum, which will be split into a multiplet due to coupling with the aromatic protons. The magnitude of the H-F coupling constants can provide further structural confirmation. huji.ac.il
| Compound Type | Typical ¹⁹F Chemical Shift Range (ppm) |
|---|---|
| Aryl Fluorides (Ar-F) | -100 to -140 |
Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, COSY would reveal the coupling between adjacent protons on the aromatic ring, helping to assign their relative positions.
HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. It is used to definitively assign the carbon signals based on the known proton assignments.
Variable-temperature (VT) NMR is used to study dynamic processes in molecules, such as conformational changes or restricted rotation, that occur on the NMR timescale. nih.gov By recording NMR spectra at different temperatures, it is possible to observe changes in the appearance of the signals, such as broadening or sharpening, which can provide information about the energy barriers of these processes.
For this compound, VT-NMR could be employed to investigate the possibility of restricted rotation around the C-CN bonds at very low temperatures. While significant restriction is unlikely at ambient temperatures, studying the molecule at different temperatures could reveal subtle dynamic behaviors or intermolecular interactions in solution.
Vibrational Spectroscopy
Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a rapid and sensitive method for identifying the functional groups present in a molecule.
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. youtube.com Different types of bonds vibrate at characteristic frequencies, allowing for the identification of functional groups.
The FTIR spectrum of this compound is expected to show characteristic absorption bands for the nitrile (C≡N), carbon-fluorine (C-F), aromatic carbon-carbon (C=C), and aromatic carbon-hydrogen (C-H) bonds. The strong electron-withdrawing nature of the nitrile groups can influence the frequencies of the aromatic ring vibrations. researchgate.net The presence of a sharp, intense band around 2230 cm⁻¹ is a clear indicator of the nitrile functional group. nih.gov
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3100 - 3000 |
| Nitrile (C≡N) | Stretching | 2240 - 2220 |
| Aromatic C=C | Stretching | 1600 - 1450 |
| Carbon-Fluorine (C-F) | Stretching | 1250 - 1020 |
| Aromatic C-H | Out-of-plane Bending | 900 - 675 |
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy is a non-destructive analytical technique that provides a chemical fingerprint of a molecule by probing its vibrational modes. youtube.com When monochromatic light, typically from a laser, interacts with this compound, most of the light is scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering). youtube.com This inelastic scattering results in a shift in the frequency of the scattered light, known as the Raman shift, which corresponds directly to the energy of specific molecular vibrations. youtube.com
The Raman spectrum of this compound is characterized by a series of peaks corresponding to the distinct vibrational modes within the molecule. Key vibrations include:
C≡N Stretching: The nitrile groups exhibit a strong and characteristic stretching vibration.
Aromatic C=C Stretching: The benzene ring has several stretching modes that are sensitive to substitution patterns. nih.gov
C-H Stretching and Bending: Vibrations associated with the aromatic C-H bonds are also observable. nih.gov
C-F Stretching: The carbon-fluorine bond has a characteristic stretching frequency.
For related aromatic nitriles, these peaks appear in distinct spectral regions. For instance, in a study of the similar molecule 4-Aminophthalonitrile (B1265799), characteristic Raman shifts were experimentally observed and assigned to specific vibrational modes, as shown in the table below. researchgate.net Similar vibrational patterns are expected for this compound, with shifts influenced by the electronic effects of the fluorine substituent.
| Observed Frequency (cm⁻¹) | Vibrational Assignment |
|---|---|
| 3080 | Aromatic C-H Stretching |
| 2227 | C≡N Stretching |
| 1585 | Aromatic C=C Stretching |
| 1294 | C-NH₂ Stretching |
| 1159 | Aromatic C-H In-plane Bending |
| 550 | C-C≡N Bending |
Density Functional Theory (DFT) for Vibrational Spectra Prediction
Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to predict the molecular structure and properties of compounds, including their vibrational spectra. nih.govspectroscopyonline.com By solving the electronic structure of a molecule, DFT calculations can accurately predict the frequencies and intensities of vibrational modes that are active in Raman and Infrared (IR) spectroscopy. nih.govcyberleninka.ru
This theoretical approach is invaluable for the study of this compound for several reasons:
Spectrum Assignment: DFT calculations provide a complete set of vibrational modes, which aids in the definitive assignment of experimentally observed Raman and IR peaks. researchgate.net
Confirmation of Structure: The agreement between the calculated and experimental spectra serves as strong evidence for the proposed molecular structure.
Predictive Power: DFT can predict the spectra of novel or unstable derivatives before they are synthesized.
The accuracy of DFT predictions is highly dependent on the chosen functional and basis set. For molecules like this compound, hybrid functionals such as B3LYP combined with Pople-style basis sets like 6-311++G** are commonly employed to achieve a good balance between computational cost and accuracy. spectroscopyonline.comcyberleninka.ru The calculated vibrational frequencies are often scaled by a constant factor to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental data. researchgate.net
| Vibrational Assignment | Experimental FT-Raman | Calculated (DFT) |
|---|---|---|
| Aromatic C-H Stretching | 3080 | 3080 |
| C≡N Stretching | 2227 | 2231 |
| Aromatic C=C Stretching | 1585 | 1588 |
| C-NH₂ Stretching | 1294 | 1290 |
| Aromatic C-H In-plane Bending | 1159 | 1159 |
| C-C≡N Bending | 550 | 551 |
Mass Spectrometry (MS)
Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, confirm its elemental composition, and deduce its structure through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure the mass of an ion with extremely high accuracy, typically to within a few parts per million (ppm). thermofisher.com This precision allows for the determination of the exact mass of a molecule, which in turn enables the unambiguous calculation of its elemental formula. thermofisher.compnnl.gov Techniques such as Fourier-transform ion cyclotron resonance (FT-ICR) MS and Orbitrap MS provide the high resolving power necessary for these measurements. nih.govnih.gov
For this compound, HRMS is the definitive method for confirming its molecular formula, C₈H₃FN₂. By comparing the experimentally measured exact mass with the theoretically calculated mass, the elemental composition can be verified with a high degree of confidence.
| Parameter | Value |
|---|---|
| Molecular Formula | C₈H₃FN₂ |
| Calculated Monoisotopic Mass | 146.02805 u |
In a mass spectrometer, molecules are ionized, often leading to the formation of a molecular ion (M⁺•) which corresponds to the molecular weight of the compound. chemguide.co.uk This molecular ion is energetically unstable and can break apart into smaller, charged fragments and neutral radicals. libretexts.org The pattern of these fragments provides a roadmap of the molecule's structure.
For this compound, the aromatic ring imparts significant stability, leading to an expectedly prominent molecular ion peak at m/z = 146. libretexts.org The fragmentation pattern would be characterized by the loss of specific neutral fragments, giving rise to other significant peaks in the mass spectrum. Analysis of these fragmentation pathways helps to confirm the connectivity of the atoms within the molecule.
Potential fragmentation pathways include:
Loss of a Cyano Radical: Cleavage of a C-CN bond would result in a fragment ion.
Loss of Hydrogen Cyanide (HCN): Rearrangement and elimination of HCN is a common pathway for nitrile-containing compounds.
Loss of Fluorine or HF: Cleavage of the C-F bond or elimination of hydrogen fluoride (B91410) could occur. nih.gov
Ring Fragmentation: At higher energies, the stable aromatic ring can rupture, leading to smaller fragment ions.
| m/z | Possible Fragment Ion | Corresponding Neutral Loss |
|---|---|---|
| 146 | [C₈H₃FN₂]⁺• | - (Molecular Ion) |
| 120 | [C₇H₃F]⁺• | •CN |
| 119 | [C₇H₂FN]⁺• | HCN |
| 99 | [C₇H₂N]⁺• | HCN, HF |
Electronic Absorption Spectroscopy (UV-Vis-NIR)
Electronic absorption spectroscopy, covering the ultraviolet (UV), visible (Vis), and near-infrared (NIR) regions, investigates the electronic transitions within a molecule. youtube.com The absorption of light at specific wavelengths promotes electrons from lower-energy ground states to higher-energy excited states. The resulting spectrum provides information about the electronic structure and extent of conjugation in a molecule. nih.gov
The UV-Vis spectrum of this compound itself is dominated by absorptions in the UV region, corresponding to π→π* transitions within the substituted benzene ring. The presence of the nitrile and fluorine substituents influences the precise energy (and thus, wavelength) of these transitions compared to unsubstituted benzene.
The true utility of this technique becomes apparent when analyzing the derivatives of this compound, particularly phthalocyanines. researchgate.net Phthalocyanines are large macrocyclic compounds formed by the cyclotetramerization of phthalonitrile (B49051) precursors. They possess an extensive π-conjugated system, which gives rise to very strong electronic absorptions in the visible and near-infrared regions.
The electronic spectra of phthalocyanines are typically characterized by two main absorption regions:
The Q-band: An intense absorption in the visible/near-IR region (typically 600-800 nm), which is responsible for the characteristic blue or green color of these compounds. This band arises from the π→π* transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) of the macrocycle. researchgate.net
The B-band (or Soret band): A strong absorption in the near-UV region (typically 300-450 nm) corresponding to deeper π→π* transitions. researchgate.net
The position and intensity of these bands can be fine-tuned by the substituents on the periphery of the phthalocyanine (B1677752) ring. The electron-withdrawing fluorine atoms in derivatives of this compound can modulate the HOMO-LUMO energy gap, leading to shifts in the absorption maxima.
| Absorption Band | Typical Wavelength Range (nm) | Associated Electronic Transition |
|---|---|---|
| Q-band | 600 - 800 | π→π* (HOMO→LUMO) |
| B-band (Soret) | 300 - 450 | Deeper π→π* Transitions |
Solvent Effects and Aggregation Phenomena
The photophysical properties of this compound and its derivatives, such as metallophthalocyanines, are profoundly influenced by their interaction with the surrounding solvent medium and their inherent tendency to self-associate or aggregate in solution. These phenomena, known as solvatochromism and aggregation, are critical to understand as they directly impact the material's performance in applications like sensing, catalysis, and photodynamic therapy.
Solvatochromism refers to the change in the position, and sometimes intensity, of a compound's absorption and emission spectra upon a change in solvent polarity. wikipedia.org This effect arises from differential solvation of the ground and excited electronic states of the molecule. wikipedia.org For polar molecules like this compound derivatives, an increase in solvent polarity typically leads to a stabilization of both the ground and excited states. However, the extent of this stabilization is often different for each state.
Positive Solvatochromism (Bathochromic Shift) : If the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more significantly. This reduces the energy gap between the two states, resulting in a shift of the absorption/emission bands to longer wavelengths (a red shift). This is a common observation for many dye molecules. wikipedia.orgmdpi.com
Negative Solvatochromism (Hypsochromic Shift) : Conversely, if the ground state is more polar or if specific interactions like hydrogen bonding stabilize the ground state more than the excited state, an increase in solvent polarity will lead to a larger energy gap. This results in a shift to shorter wavelengths (a blue shift). wikipedia.org
Studies on substituted phthalonitriles and their phthalocyanine derivatives consistently show marked solvatochromic behavior. The specific nature of the shift depends on the substituents and the central metal ion in the case of phthalocyanines.
Aggregation is a common phenomenon for planar aromatic molecules like phthalocyanines derived from this compound. researchgate.net Due to strong van der Waals forces and π-π stacking interactions, these molecules tend to self-assemble into larger ordered structures in solution, particularly in aqueous or mixed-solvent systems. researchgate.net This aggregation significantly alters the electronic absorption spectrum. The nature of the spectral shift is explained by Kasha's exciton theory, which describes the coupling of transition dipoles in the constituent molecules. Two primary types of aggregates are distinguished:
H-aggregates (Hypsochromic) : These typically involve a face-to-face stacking arrangement of the molecules. This arrangement leads to a blue shift in the main absorption band (the Q-band for phthalocyanines) compared to the monomer.
J-aggregates (Bathochromic) : These are characterized by an edge-to-edge or slipped-stack arrangement. This configuration results in a red-shifted and often sharpened absorption band.
The tendency to aggregate can be controlled by several factors. The introduction of bulky substituents on the periphery of the molecule can create steric hindrance, preventing the close approach required for π-π stacking and thus favoring the monomeric state even at high concentrations. nih.gov For instance, studies on fluorinated zinc phthalocyanines have shown that they form aggregates in water-ethanol mixtures, which can be readily observed through UV-Vis spectroscopy. researchgate.net
The aggregation process can be monitored by observing changes in the UV-Vis and fluorescence spectra as a function of concentration or solvent composition. For example, in a solvent where the molecule is monomeric (like DMSO), a characteristic sharp Q-band is observed. Upon adding a non-solvent (like water), the intensity of this band decreases, and new, shifted bands corresponding to H- or J-aggregates appear.
Table 1: Influence of Solvent and Aggregation on Spectral Properties of Phthalonitrile Derivatives
| Phenomenon | Condition | Primary Interaction | Observed Spectral Shift | Typical Example |
|---|---|---|---|---|
| Positive Solvatochromism | Increasing Solvent Polarity | Stabilization of a more polar excited state | Bathochromic (Red Shift) | π-π* transitions in donor-acceptor systems |
| Negative Solvatochromism | Increasing Solvent Polarity | Stabilization of a more polar ground state | Hypsochromic (Blue Shift) | n-π* transitions where lone pairs are involved in H-bonding |
| H-Aggregation | High Concentration / Poor Solvent | π-π stacking (Face-to-Face) | Hypsochromic (Blue Shift) | Co-facial stacking of phthalocyanine rings |
| J-Aggregation | Specific conditions / Molecular Design | π-π stacking (Edge-to-Edge) | Bathochromic (Red Shift) | Slipped-stack arrangement of cyanine dyes |
Time-Dependent Density Functional Theory (TD-DFT) for Spectral Prediction
Predicting the electronic absorption spectra of molecules like this compound and its derivatives is essential for designing new materials with tailored optical properties. Time-Dependent Density Functional Theory (TD-DFT) has emerged as a powerful and widely used computational tool for this purpose, offering a favorable balance between accuracy and computational cost. faccts.deacs.org
TD-DFT is an extension of ground-state DFT that allows for the calculation of electronic excited states. mdpi.com By computing the vertical excitation energies (transitions from the ground state to various excited states without change in geometry) and the corresponding oscillator strengths (the probability of a given transition), a theoretical UV-Vis spectrum can be simulated. mdpi.com This simulated spectrum can then be compared with experimental data to assign specific absorption bands to particular electronic transitions, such as π → π* or n → π* transitions.
The accuracy of TD-DFT predictions is highly dependent on the choice of the exchange-correlation functional and the basis set. acs.org Different functionals are known to perform better for different types of electronic transitions (e.g., local excitations vs. charge-transfer excitations). For organic chromophores like phthalonitrile derivatives, hybrid functionals such as B3LYP are commonly employed and have been shown to provide results that correlate well with experimental spectra.
Furthermore, to accurately model the behavior of these molecules in a realistic chemical environment, it is crucial to include the effects of the solvent in the calculations. This is typically achieved using implicit solvation models, such as the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous dielectric medium. This approach allows the simulation to account for the solvatochromic shifts observed experimentally.
A typical TD-DFT study on a this compound derivative would involve:
Geometry Optimization : The ground-state molecular structure is optimized using DFT to find its lowest energy conformation.
Frequency Calculation : Vibrational frequency analysis is performed to confirm that the optimized structure is a true energy minimum.
Excited State Calculation : TD-DFT is used to calculate the energies and oscillator strengths of the lowest several dozen singlet electronic transitions. faccts.de
Spectral Simulation : The calculated transitions are convoluted with a broadening function (e.g., Gaussian or Lorentzian) to generate a smooth theoretical spectrum that can be directly compared with the experimental one.
Computational studies on related systems, such as chloro-substituted phthalocyanines, have demonstrated the utility of TD-DFT in assigning the complex bands observed in their IR, Raman, and UV-Vis spectra. mdpi.com For this compound, TD-DFT can elucidate how the fluorine substituent modifies the energies of the frontier molecular orbitals (HOMO and LUMO) and influences the nature and energy of the principal electronic transitions.
Table 2: Comparison of Theoretical and Experimental Spectral Data for a Hypothetical Phthalonitrile Derivative
| Transition | Experimental λmax (nm) | TD-DFT Calculated λmax (nm) | Calculated Oscillator Strength (f) | Assignment |
|---|---|---|---|---|
| S0 → S1 | 350 | 345 | 0.02 | n → π |
| S0 → S2 | 298 | 295 | 0.65 | π → π (HOMO to LUMO) |
| S0 → S3 | 285 | 280 | 0.48 | π → π* (HOMO-1 to LUMO) |
| S0 → S4 | - | 260 | 0.00 | Forbidden Transition |
V. Computational Chemistry Studies of 4 Fluorophthalonitrile
Quantum Chemical Calculations
Quantum chemical calculations are based on the principles of quantum mechanics and are used to determine the electronic structure and energy of molecules.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. mdpi.comresearchgate.net Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, which is a function of only three spatial coordinates, making it computationally more efficient for larger systems. mdpi.com For 4-fluorophthalonitrile, DFT calculations would be employed to optimize its molecular geometry, predict its vibrational frequencies (infrared and Raman spectra), and determine key electronic properties.
These calculations would yield important energetic information, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical reactivity and electronic stability. A smaller gap typically indicates higher reactivity. Furthermore, DFT can be used to calculate properties like dipole moment, polarizability, and molecular electrostatic potential (MEP) maps, which are vital for understanding how the molecule interacts with other molecules and external electric fields.
Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that are based directly on theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular properties. While computationally more demanding than DFT, they serve as a benchmark for accuracy. nih.gov For a relatively small molecule like this compound, high-level ab initio calculations could be performed to obtain precise values for its geometry, energy, and other electronic properties, which can then be used to validate results from less computationally expensive methods like DFT.
The accuracy of both DFT and ab initio calculations is highly dependent on the choice of the basis set and, for DFT, the exchange-correlation functional.
Basis Sets : A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets, such as the Pople-style 6-311++G(d,p) or Dunning's correlation-consistent basis sets (e.g., cc-pVTZ), include more functions to better describe the distribution of electrons, leading to more accurate results at a higher computational cost.
Exchange-Correlation Functionals : In DFT, the exchange-correlation functional approximates the complex quantum mechanical effects of electron exchange and correlation. There is a hierarchy of functionals, from the Local Density Approximation (LDA) to Generalized Gradient Approximations (GGA) like BLYP and PBE, to hybrid functionals like B3LYP, which mix in a portion of exact exchange from Hartree-Fock theory. The choice of functional is crucial and is often guided by the specific properties being investigated and by benchmarking against experimental data or high-level ab initio results for similar systems.
Table 1: Common Methodologies in Quantum Chemical Calculations
| Method Type | Common Functionals/Levels | Typical Applications for this compound |
|---|---|---|
| Density Functional Theory (DFT) | B3LYP, PBE0, M06-2X | Geometry optimization, HOMO-LUMO gap, vibrational frequencies, MEP maps. |
| Ab Initio | HF, MP2, CCSD(T) | High-accuracy benchmark calculations for energy and geometry. |
| Basis Sets | 6-31G(d), 6-311++G(d,p), cc-pVTZ | Used with DFT and Ab Initio methods to describe atomic orbitals. |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations calculate the motion of atoms and molecules over time, providing a dynamic picture of the system. This approach is invaluable for studying the conformational flexibility and intermolecular interactions of molecules like this compound in different environments. nih.gov
While the benzene (B151609) ring in this compound is rigid, the molecule is not entirely inflexible. MD simulations can be used to explore the vibrational modes and any potential, albeit limited, conformational flexibility. cyberleninka.rucore.ac.uk By simulating the molecule's movement over nanoseconds or longer, researchers can understand how it behaves at different temperatures and in different phases, providing insights into its dynamic stability.
The properties of a material are often governed by how its constituent molecules interact with each other. The fluorine and nitrile groups in this compound are expected to play a significant role in its intermolecular interactions.
In Solution : MD simulations can model the behavior of this compound when dissolved in various solvents. By explicitly including solvent molecules in the simulation box, it is possible to study solvation effects, such as the formation of hydrogen bonds or other non-covalent interactions between the solute and solvent. This is crucial for understanding its solubility and reactivity in solution.
In the Solid State : In the solid state, intermolecular forces dictate the crystal packing structure. The presence of the electronegative fluorine atom can lead to specific interactions, such as C–F···H–C or C–F···F–C contacts, which can influence the material's properties. MD simulations of the crystalline form can help elucidate the nature and strength of these interactions, including π-π stacking between aromatic rings and dipole-dipole interactions involving the nitrile groups. Understanding these forces is key to predicting and explaining the bulk properties of solid this compound.
Table 2: Investigating Intermolecular Forces with MD Simulations
| Interaction Type | Description | Relevance to this compound |
|---|---|---|
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Influences crystal packing and solid-state properties. |
| Dipole-Dipole | Electrostatic interactions between polar nitrile groups. | Affects molecular orientation in condensed phases. |
| Halogen Bonding | Potential weak interactions involving the fluorine atom. | Can contribute to the stability of the crystal lattice. |
Prediction of Spectroscopic Properties
Computational methods are invaluable for predicting the spectroscopic signatures of molecules. These predictions aid in the interpretation of experimental spectra, help confirm molecular structures, and provide a deeper understanding of the electronic and vibrational properties of the compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational chemistry, particularly using the Gauge-Independent Atomic Orbital (GIAO) method within DFT, allows for the ab initio prediction of NMR chemical shifts (δ) and coupling constants. nih.govrsc.org
The calculation of ¹⁹F NMR chemical shifts is of particular interest for fluorinated compounds, though it presents unique challenges due to the high electron density around the fluorine atom. nih.gov Achieving high accuracy requires careful selection of computational methods. Studies have shown that DFT functionals like ωB97XD combined with basis sets such as aug-cc-pvdz can provide reliable results with a root mean square error (RMSE) as low as 3.57 ppm for a range of fluorine-containing molecules. rsc.org Similarly, for ¹³C NMR, specific combinations like the ωB97X-D functional with a def2-SVP basis set, coupled with a polarizable continuum solvent model (PCM), have been identified as highly effective. mdpi.com
For this compound, a computational study would first involve optimizing the molecule's geometry and then performing GIAO calculations to obtain the isotropic shielding values (σ) for each nucleus. The chemical shifts are then typically calculated relative to a standard reference compound, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, or CFCl₃ for ¹⁹F. nsf.gov While specific, comprehensive computational NMR studies for this compound are not extensively detailed in published literature, the established methodologies allow for a robust prediction of its NMR parameters.
Table 1: Predicted NMR Chemical Shift Parameters for this compound (Illustrative) This table illustrates the type of data generated from a computational NMR study. Actual values would be obtained from specific quantum chemical calculations.
| Atom | Nucleus | Predicted Chemical Shift (δ, ppm) | Key Influencing Factors |
|---|---|---|---|
| C1/C2 | ¹³C | ~110-115 | Attached to electron-withdrawing nitrile group |
| C3/C6 | ¹³C | ~120-135 | Aromatic ring carbons adjacent to nitrile and fluoro groups |
| C4 | ¹³C | ~160-165 (ipso-carbon) | Directly bonded to highly electronegative fluorine |
| C5 | ¹³C | ~115-120 | Aromatic ring carbon ortho to fluorine |
| CN | ¹³C | ~115-120 | Nitrile carbon chemical shift |
| F | ¹⁹F | ~ -105 to -115 | Electronic environment of the C-F bond in an aromatic system |
| H3/H6 | ¹H | ~7.8-8.0 | Deshielded by adjacent nitrile group |
| H5 | ¹H | ~7.3-7.5 | Influenced by adjacent fluorine atom |
Computational methods can accurately predict the infrared (IR) and Raman spectra of molecules by calculating their harmonic vibrational frequencies. cardiff.ac.uk This process begins with a geometry optimization to find the minimum energy structure of the molecule. Subsequently, a frequency calculation is performed, which involves computing the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). uit.no Diagonalization of this matrix yields the vibrational frequencies and their corresponding normal modes (the collective motion of atoms for a given vibration). uit.no
For substituted phthalonitriles, DFT calculations using functionals like B3LYP with basis sets such as 6-31++G** have been shown to produce theoretical spectra in good agreement with experimental data. cyberleninka.ru The assignment of calculated frequencies to specific molecular motions, such as stretching, bending, or torsional modes, is typically accomplished through a Potential Energy Distribution (PED) analysis. nih.gov
Table 2: Predicted Characteristic Vibrational Frequencies for this compound Based on computational studies of related fluoroaromatic and phthalonitrile (B49051) compounds.
| Vibrational Mode | Typical Calculated Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | Medium | Strong |
| C≡N Stretch | 2250-2230 | Strong | Medium |
| Aromatic Ring C=C Stretch | 1610-1450 | Medium-Strong | Medium-Strong |
| C-F Stretch | 1270-1210 | Very Strong | Weak |
| Aromatic C-H In-Plane Bend | 1300-1000 | Medium | Weak |
| Aromatic C-H Out-of-Plane Bend | 900-700 | Strong | Very Weak |
The electronic absorption spectra of molecules in the Ultraviolet-Visible (UV-Vis) and Near-Infrared (NIR) regions can be predicted using Time-Dependent Density Functional Theory (TD-DFT). faccts.deyoutube.com This method calculates the energies required to promote an electron from a lower-energy occupied molecular orbital to a higher-energy unoccupied molecular orbital (vertical electronic transitions). mdpi.com The output of a TD-DFT calculation provides the wavelength (λ) of maximum absorption for each transition and its corresponding oscillator strength (f), which is proportional to the intensity of the absorption band. mdpi.com
For phthalocyanines and their precursors, TD-DFT methods have been successfully used to interpret their characteristic Q- and B-bands, which arise from π→π* transitions within the aromatic system. acs.org The accuracy of these predictions is sensitive to the choice of the DFT functional and the inclusion of a solvent model to simulate experimental conditions. mdpi.com A computational study on 4-aminophthalonitrile (B1265799), a closely related derivative, utilized TD-DFT to investigate its electronic spectrum. researchgate.net For this compound, the primary absorptions are expected to be π→π* transitions involving the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Table 3: Illustrative TD-DFT Output for Electronic Transitions of this compound This table represents typical data obtained from a TD-DFT calculation for an aromatic molecule.
| Excited State | Primary Orbital Transition | Calculated Wavelength (λ, nm) | Oscillator Strength (f) | Transition Character |
|---|---|---|---|---|
| S1 | HOMO → LUMO | ~295 | 0.08 | π→π |
| S2 | HOMO-1 → LUMO | ~280 | 0.02 | π→π |
| S3 | HOMO → LUMO+1 | ~250 | 0.15 | π→π |
| S4 | HOMO-2 → LUMO | ~235 | 0.01 | π→π |
Reaction Mechanism Elucidation through Computational Chemistry
Computational chemistry is a powerful tool for investigating the detailed pathways of chemical reactions. By mapping the potential energy surface (PES), researchers can identify reactants, products, intermediates, and the transition states that connect them. nih.gov This provides a step-by-step understanding of the reaction mechanism, including the energetic barriers that determine the reaction rate.
A critical aspect of studying reaction mechanisms is the localization of the transition state (TS), which represents the maximum energy point along the minimum energy path between reactants and products. libretexts.org Computationally, a transition state is a first-order saddle point on the PES, characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. researchgate.net Methods such as the Synchronous Transit-Guided Quasi-Newton (STQN) methods (e.g., QST2 or QST3) or relaxed potential energy scans are commonly used to locate these structures. berkeley.edugithub.io
Once the geometries and energies of the reactants (E_reactants) and the transition state (E_TS) are calculated, the activation energy (Ea) for that reaction step can be determined as the difference between them: Ea = E_TS - E_reactants. researchgate.net A study on the formation of 4,5-diaminophthalonitrile (B137029) from 4,5-dibromo-1,2-diaminobenzene and copper cyanide provides a relevant example. DFT calculations revealed a two-step mechanism with calculated activation energies of 189.0 kJ mol⁻¹ for the first substitution and 210.6 kJ mol⁻¹ for the second. researchgate.net Such calculations are crucial for understanding reaction kinetics and identifying the rate-determining step.
Table 4: Example Activation Energy Calculation from a DFT Study on a Phthalonitrile Synthesis Data adapted from a computational study on the formation of 4,5-diaminophthalonitrile. researchgate.net
| Reaction Step | Reactant Complex Energy (Hartree) | Transition State Energy (Hartree) | Calculated Activation Energy (Ea, kJ mol⁻¹) |
|---|---|---|---|
| Step 1: First CN Substitution | -2118.56 | -2118.49 | 189.0 |
| Step 2: Second CN Substitution | -2118.81 | -2118.73 | 210.6 |
A potential energy surface (PES) is a multidimensional plot that describes the potential energy of a system as a function of its atomic coordinates. libretexts.orgyoutube.com For a chemical reaction, the PES can be visualized as an energy landscape with valleys corresponding to stable species (reactants, intermediates, products) and mountain passes corresponding to transition states. libretexts.org
The reaction coordinate is the lowest energy pathway on the PES that connects the reactant valley to the product valley through the transition state. github.io To verify that a calculated transition state structure correctly links the intended reactants and products, an Intrinsic Reaction Coordinate (IRC) calculation is performed. github.io The IRC calculation starts at the transition state and follows the minimum energy path downhill in both the forward and reverse directions, ideally ending at the optimized geometries of the product and reactant, respectively. This analysis confirms the proposed mechanistic step and provides a detailed visualization of the geometric changes that occur as the reaction progresses. While this is a standard and powerful technique, specific published potential energy surfaces or IRC analyses for reactions involving this compound are not widely available.
Vi. Advanced Materials Science Applications Derived from 4 Fluorophthalonitrile
Phthalocyanine-Based Materials
Phthalocyanines are robust, planar aromatic macrocycles that have been extensively studied for their semiconducting properties, chemical stability, and intense absorption in the visible region of the electromagnetic spectrum. researchgate.netresearchgate.net The strategic functionalization of the phthalocyanine (B1677752) core with fluorine atoms, starting from precursors like 4-fluorophthalonitrile, is a key method to tune their electronic energy levels and charge transport characteristics. rsc.org This modification can effectively transform traditional p-type phthalocyanine semiconductors into n-type or ambipolar materials, which is crucial for the fabrication of complex organic electronic devices. researchgate.netmdpi.com
The synthesis of fluorinated phthalocyanines typically involves the cyclotetramerization of a substituted phthalonitrile (B49051) precursor. This compound is a key starting material for producing tetrafluorophthalocyanines. researchgate.net The general approach involves heating the fluorinated phthalonitrile, often in the presence of a metal salt (e.g., zinc acetate, copper(II) chloride), to template the formation of the macrocycle around a central metal ion. rsc.orgacs.org This reaction is commonly carried out in a high-boiling point solvent like chloronaphthalene. rsc.org
Due to the presence of electron-withdrawing fluorine atoms, the reaction conditions may need to be adjusted compared to the synthesis of non-fluorinated analogues. For instance, classical methods that employ basic conditions in alcohol solvents may be unsuitable, necessitating higher reaction temperatures to drive the cyclization. rsc.org A typical synthesis reaction is the formation of 2,9,16,23-tetrafluorophthalocyaninato zinc(II) from this compound. sigmaaldrich.com Similarly, starting from tetrafluorophthalonitrile (B154472), which can be synthesized from more basic precursors, allows for the creation of hexadecafluorophthalocyanines (F₁₆MPc), where all 16 peripheral hydrogen atoms are replaced by fluorine. acs.org
Unsymmetrical fluorinated phthalocyanines can also be synthesized through a mixed condensation reaction, where two different phthalonitrile precursors are reacted together. For example, an alkoxy-substituted phthalonitrile can be condensed with a tetrafluorophthalonitrile to create a molecule with both electron-donating and electron-withdrawing groups. rsc.org
The introduction of fluorine atoms onto the phthalocyanine ring system has a profound and predictable impact on the material's electronic properties. This is the primary driver for using this compound in materials synthesis.
Energy Level Modification : Fluorine is a highly electronegative atom, and its presence as a substituent exerts a strong electron-withdrawing effect on the π-conjugated macrocycle. This effect leads to a significant lowering of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels. researchgate.netrsc.org Consequently, the ionization potential and electron affinity of the fluorinated phthalocyanine increase relative to the vacuum level. researchgate.netresearchgate.net This tuning of energy levels is crucial for optimizing charge injection and transport in electronic devices and for controlling the open-circuit voltage in organic solar cells. rsc.orgresearchgate.net
Transition from p-type to n-type Conduction : Unsubstituted metal phthalocyanines typically exhibit p-type semiconductor behavior, meaning they transport positive charge carriers (holes). researchgate.net The significant lowering of the LUMO level upon fluorination facilitates easier electron injection and transport. As a result, highly fluorinated phthalocyanines, such as hexadecafluorometal-phthalocyanines (F₁₆MPc), are effective n-type semiconductors, transporting negative charge carriers (electrons). researchgate.netresearchgate.netmdpi.com Partially fluorinated phthalocyanines can exhibit ambipolar behavior, capable of transporting both holes and electrons. mdpi.com This ability to produce stable n-type organic semiconductors from a well-understood p-type scaffold is a key advantage for designing organic complementary circuits. researchgate.net
Crystal Packing and Morphology : The substitution of hydrogen with fluorine can influence the intermolecular interactions and solid-state packing of the molecules. The potential for C–H⋯F interactions can play a role in the supramolecular organization, which in turn affects the thin-film morphology and charge carrier mobility. rsc.org The orientation of the molecules in thin films is critical for charge transport, and fluorination can affect this organization. nih.gov
Oxidative Stability : The electron-withdrawing nature of fluorine atoms increases the oxidative potential of the phthalocyanine molecule. researchgate.netnih.gov This makes the material more resistant to degradation from ambient oxygen, enhancing the operational stability of devices fabricated from these materials. rsc.org
The table below summarizes the effect of fluorination on the properties of Zinc Phthalocyanine (ZnPc).
| Property | ZnPc (Unsubstituted) | F₄ZnPc (Partially Fluorinated) | F₁₆ZnPc (Perfluorinated) |
| Semiconductor Type | p-type | Ambipolar/n-type | n-type |
| HOMO Level | ~ -5.1 to -5.2 eV | ~ -5.3 eV researchgate.net | ~ -6.0 eV |
| LUMO Level | ~ -3.4 eV | ~ -3.9 eV researchgate.net | ~ -4.5 eV |
| Electron Affinity | Lower | Intermediate | Higher |
| Ionization Potential | Lower | Higher researchgate.net | Highest |
| Stability | Good | Enhanced | Excellent |
Note: Exact energy levels can vary depending on the measurement technique and film morphology.
The tunable properties of fluorinated phthalocyanines make them highly valuable materials for a variety of organic electronic devices. Their stability, strong absorption, and tunable charge-transport characteristics are leveraged in diodes, solar cells, and transistors. researchgate.net
In OLEDs, materials based on fluorinated phthalocyanines can serve multiple functions. While traditional phthalocyanines are often used in charge transport layers, fluorination enhances their performance and stability. researchgate.net The lowered HOMO and LUMO levels resulting from fluorination can facilitate better energy level alignment with electrodes and other organic layers, specifically making electron injection easier. rsc.org This improved charge balance can lead to higher device efficiency and brightness. Furthermore, the enhanced oxidative stability of fluorinated compounds contributes to a longer operational lifetime for the OLED device. rsc.org Certain silicon phthalocyanine derivatives with fluorine substituents have been explored as efficient red dopant emitters in solution-processed OLEDs. squarespace.com
Fluorinated phthalocyanines derived from precursors like this compound have found significant application in OPVs, both as electron acceptors and as performance-enhancing third components in ternary blend systems. acs.orgnih.gov
As Acceptor Materials : Due to their n-type characteristics, fluorinated phthalocyanines like F₁₆CuPc can act as electron acceptors in bulk heterojunction solar cells, paired with a suitable polymer donor. researchgate.net
Tuning Open-Circuit Voltage (VOC) : The VOC of an OPV cell is related to the energy difference between the HOMO of the donor and the LUMO of the acceptor. By systematically fluorinating the donor molecule (e.g., ZnPc), its HOMO level is lowered. researchgate.net This increases the donor's ionization potential, leading to a direct and significant improvement in the VOC of the solar cell without negatively impacting the short-circuit current or fill factor. researchgate.net
The table below shows the performance enhancement in an inverted PTB7:PC₇₁BM solar cell upon insertion of an F₁₆CuPc nanowire layer.
| Device Configuration | VOC (V) | JSC (mA/cm²) | Fill Factor (%) | PCE (%) |
| Control (without F₁₆CuPc) | 0.74 | 16.5 | 66.4 | 8.1 |
| With F₁₆CuPc Nanowires | 0.74 | 17.2 | 67.5 | 8.6 |
| Data sourced from studies on inverted organic solar cells. northwestern.edu |
The most direct application of the semiconductor-type conversion enabled by fluorination is in organic field-effect transistors (OFETs). The ability to create stable n-type materials from phthalocyanines is critical for the development of organic electronics beyond simple p-type devices. researchgate.net
n-Channel OFETs : Highly fluorinated phthalocyanines are used as the active channel material in n-type OFETs. researchgate.net Thin films of F₁₆CuPc, for example, have been successfully integrated into OFETs, demonstrating clear n-channel behavior. researchgate.net
High Electron Mobility : For practical applications, high charge carrier mobility is essential. Single-crystal OFETs fabricated from fluorinated phthalocyanines have shown excellent performance. Devices based on F₁₆ZnPc have demonstrated high electron mobilities, reaching up to 1.1 cm² V⁻¹ s⁻¹. researchgate.net The charge transport properties are influenced by both the degree of fluorination and the choice of the central metal atom. researchgate.net
Ambipolar Transistors : Partially fluorinated phthalocyanines can exhibit ambipolar characteristics, allowing for the transport of both electrons and holes within the same device. This is a desirable property for fabricating more complex logic circuits, such as inverters, with a single active material. mdpi.com
The following table presents charge carrier mobilities for OFETs based on single crystals of various fluorinated metal phthalocyanines.
| Material | Semiconductor Type | Mobility (µ) |
| F₁₆CuPc | n-type | ~0.4 cm² V⁻¹ s⁻¹ |
| F₁₆CoPc | n-type | ~0.03 cm² V⁻¹ s⁻¹ |
| F₁₆ZnPc | n-type | ~1.1 cm² V⁻¹ s⁻¹ |
| Data sourced from single-crystal field-effect transistor studies. researchgate.net |
Applications in Organic Electronics
Polymer Science and Engineering
This compound serves as a critical building block in the field of polymer science, enabling the synthesis of high-performance fluorinated polymers. Its unique chemical structure, featuring a reactive fluorine atom and two nitrile groups on a benzene (B151609) ring, allows for its use in creating materials with exceptional properties tailored for demanding applications.
This compound is primarily utilized as a monomer in the synthesis of advanced thermosetting polymers. The polymerization process often involves a nucleophilic aromatic substitution reaction where the fluorine atom is displaced by a nucleophile, such as a bisphenol, to create an ether linkage. This reaction connects multiple phthalonitrile units, forming prepolymers or oligomers. researchgate.netmdpi.commdpi.com These prepolymers can then be cured at high temperatures.
The presence of the nitrile (-C≡N) groups is fundamental to the curing process. During thermal curing, these groups undergo complex cyclotrimerization reactions to form highly stable, cross-linked networks. mdpi.commdpi.com This process results in the formation of robust heterocyclic structures, such as triazine and phthalocyanine rings, which are responsible for the exceptional thermal and mechanical properties of the final polymer. mdpi.commdpi.com The versatility of this compound allows for the creation of a wide range of polymer structures by reacting it with various co-monomers, enabling the fine-tuning of the final material's properties. google.com
The incorporation of fluorine into the polymer backbone, originating from the this compound monomer, imparts a range of desirable properties. Fluoropolymers are generally recognized for their high thermal stability, excellent chemical resistance, and unique electrical properties when compared to their non-fluorinated counterparts. researchgate.netnih.gov The strong carbon-fluorine (C-F) bond and the high electronegativity of fluorine atoms are key factors contributing to these enhanced characteristics. nasa.gov
Polymers derived from phthalonitrile monomers are renowned for their outstanding thermal and thermo-oxidative stability. researchgate.netmdpi.com This is a direct result of the highly cross-linked, aromatic heterocyclic network formed during the curing process. mdpi.com The introduction of fluorine further enhances this stability. Thermogravimetric analysis (TGA) of phthalonitrile-based polymers consistently shows high decomposition temperatures (Td) and significant char yields at elevated temperatures, indicating their ability to withstand extreme thermal environments. mdpi.commdpi.com For instance, certain phthalonitrile resins exhibit a 5% weight loss temperature (Td5) exceeding 500°C and maintain structural integrity even at temperatures approaching 1000°C in an inert atmosphere. researchgate.netmdpi.com
The chemical inertness of the C-F bond also contributes to the exceptional chemical resistance of these polymers. researchgate.net Fluorinated polymers resist a wide range of aggressive chemicals, including acids, bases, and organic solvents, making them suitable for applications in harsh chemical environments. theplasticshop.co.uktedpella.comthermofisher.comcurbellplastics.com This resistance is crucial for components used in aerospace, chemical processing, and industrial applications where exposure to corrosive substances is common.
Table 1: Illustrative Thermal Properties of Phthalonitrile-Based Polymers
This table presents typical data for high-performance phthalonitrile resins to illustrate their thermal stability. Values can vary based on the specific monomer, curing agent, and curing conditions.
| Property | Value Range | Atmosphere |
|---|---|---|
| 5% Weight Loss Temp. (Td5) | 480 - 540 °C | Nitrogen |
| 5% Weight Loss Temp. (Td5) | 450 - 520 °C | Air |
| Char Yield at 800 °C | > 70% | Nitrogen |
| Glass Transition Temp. (Tg) | > 400 °C | - |
A key application for polymers derived from this compound is in the microelectronics industry as low dielectric constant (low-κ) materials. mdpi.comresearchgate.net In advanced electronics, materials with a low dielectric constant are essential for reducing signal delay, preventing crosstalk between interconnects, and minimizing power dissipation. mdpi.com
The incorporation of fluorine is a well-established strategy for lowering the dielectric constant of polymers. nasa.gov This effect arises from two primary mechanisms:
Increased Free Volume : The presence of bulky fluorine atoms or fluorinated groups (like -CF3) hinders efficient polymer chain packing. This creates more free volume within the material, effectively reducing the number of polarizable groups per unit volume and thus lowering the dielectric constant. nasa.gov
Fluorinated polyimides and other fluoropolymers have demonstrated dielectric constants significantly lower than conventional polymers, often falling below 2.5, which is a critical benchmark for high-frequency applications. rsc.orgrsc.org
Table 2: Dielectric Properties of Selected Fluorinated and Hydrocarbon-Based Polymers for Electronic Applications
This table provides representative values for polymers designed for low-κ applications to highlight the impact of fluorination and specific structural designs.
| Polymer Type | Frequency | Dielectric Constant (κ) | Dielectric Loss (tan δ) |
|---|---|---|---|
| Fluorinated Copolymer (Anethole-derived) | 5 GHz | 2.50 | 0.0014 |
| Hydrocarbon Copolymer (PDVs-SBS) | 10 GHz | 2.2 - 2.5 | 0.003 - 0.005 |
| Standard Polyimide (PI) | 1 KHz | ~3.4 | - |
The phthalocyanine structures that can form during the polymerization of phthalonitrile monomers possess unique and highly tunable optoelectronic properties. mrs-j.org Phthalocyanines are large, aromatic macrocycles that exhibit strong absorption in the visible region of the electromagnetic spectrum and have semiconducting properties. These characteristics make them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as sensitizers in photodynamic therapy. researchgate.netnih.gov
The polymerization of phthalonitrile monomers like this compound is a complex process that results in a thermoset material. The curing is typically initiated by heat and can be accelerated by the addition of a catalytic amount of a curing agent, such as an aromatic amine. mdpi.comrsc.orgresearchgate.net
The mechanism proceeds through the reaction of the terminal nitrile groups. Initially, an active species, often formed from the curing agent, attacks a nitrile group, initiating a chain reaction. rsc.orgsemanticscholar.org This leads to the formation of intermediate structures like isoindoline, which then react further. The primary cross-linking reactions involve the cyclotrimerization of three nitrile groups to form a highly stable, six-membered triazine ring. mdpi.commdpi.com Concurrently, four phthalonitrile units can react, often in the presence of trace metals, to form a phthalocyanine ring. The final cured polymer is a dense, three-dimensional network composed of these robust heterocyclic structures connected by the backbone of the parent monomer. mdpi.com
Development of Fluorinated Polymers with Enhanced Properties
Advanced Functional Materials
The incorporation of fluorine atoms via the this compound precursor allows for the fine-tuning of molecular properties, leading to the development of sophisticated functional materials for a range of high-tech applications.
Phthalocyanines synthesized from this compound have demonstrated significant potential as active layers in chemical sensors. The fluorine substituents modify the electronic properties of the phthalocyanine macrocycle, enhancing its sensitivity and selectivity towards specific analytes.
Materials derived from this compound are particularly effective in the fabrication of gas sensors for detecting ammonia (B1221849) (NH₃), a common and hazardous gas. Thin films of metal-containing phthalocyanines, synthesized using this compound, act as the sensitive layer in these devices. When ammonia molecules adsorb onto the surface of the phthalocyanine film, an electron density transfer occurs, which alters the electrical resistance of the film. This change in resistance is measured, providing a direct indication of the ammonia concentration. The sensor response is typically reversible, returning to its initial state after the ammonia is purged with air. Research has shown that cobalt phthalocyanine films derived from this compound exhibit a particularly high sensor response to ammonia.
Chemiresistive sensors operate by measuring the change in electrical resistance of a sensing material upon exposure to a target chemical species. Phthalocyanine derivatives of this compound are excellent candidates for these sensors due to their semiconductor properties. In a comparative analysis of tetrafluorosubstituted metal phthalocyanines, those synthesized with this compound (where fluorine is in the peripheral positions) demonstrated a higher sensor response to ammonia compared to those with non-peripheral fluorine atoms. This indicates that the specific placement of the fluorine atom, dictated by the precursor, is crucial for optimizing sensor performance. These sensors show a linear response to ammonia concentrations in the parts-per-million (ppm) range.
Table 1: Performance of Chemiresistive Sensors Based on Metal Phthalocyanines Derived from this compound for Ammonia (NH₃) Detection The following is an interactive data table. Click on the headers to sort the data.
| Metal Center | Limit of Detection (LOD) (ppm) | Response Time (s) | Recovery Time (s) |
|---|---|---|---|
| Co | 0.01 | ~15 | 215 |
| VO | 0.04 | Not Specified | 270 |
| Zn | Not Specified | ~15 | Not Specified |
While direct studies on this compound itself as an NLO material are not prominent, it serves as a precursor for phthalocyanines, a class of molecules known for their significant non-linear optical properties. rsc.orgresearchgate.net NLO materials are crucial for applications in photonics and optoelectronics, including optical switching and data processing. nih.govjhuapl.edu The NLO response in organic molecules like phthalocyanines arises from their large, delocalized π-electron systems, which can be easily polarized by the strong electric field of laser light. nih.gov
The introduction of fluorine atoms into the phthalocyanine structure, which is accomplished by using fluorinated precursors like this compound, can fine-tune the electronic and optical properties of the material. rsc.org This structural modification can enhance the NLO response, making these derivatives promising candidates for advanced optical applications. rsc.org The tailorability of the phthalocyanine macrocycle allows for the strategic design of materials with optimized NLO characteristics for specific technological needs. rsc.org
The introduction of fluorine into bioactive molecules is a widely used strategy in the pharmaceutical and agrochemical industries to enhance the efficacy, metabolic stability, and bioavailability of active compounds. researchgate.netresearchgate.net Fluorinated organic compounds are integral to a significant portion of modern drugs and pesticides. researchgate.netnih.govnih.gov
Vii. Catalytic Applications Involving 4 Fluorophthalonitrile Derivatives
Phthalocyanine-Based Catalysts
Phthalocyanines (Pcs) are synthetic analogues of naturally occurring porphyrins and are known for their exceptional thermal and chemical stability. phthalocyanines.com 4-Fluorophthalonitrile serves as a key building block for producing fluorinated phthalocyanines (FPcs). The strong electron-withdrawing nature of fluorine atoms enhances the Lewis acidity of the central metal ion in metallated phthalocyanines, which can positively impact their catalytic performance. researchgate.netacs.org This fluorination not only improves catalytic activity but also increases the oxidative stability of the macrocycle, making these catalysts suitable for demanding oxidative environments. morressier.com
In homogeneous catalysis, fluorinated phthalocyanine (B1677752) complexes dissolved in the reaction medium have demonstrated superior performance compared to their non-fluorinated counterparts. A notable application is in the aerobic oxidation of thiols (mercaptans), an important industrial process for removing sulfur-containing impurities from petroleum streams.
Kinetic studies on the aerobic oxidation of thiols catalyzed by cobalt(II) phthalocyanines have shown that fluorinated catalysts exhibit significantly improved reaction rates. researchgate.netacs.org The presence of fluorine atoms enhances the Lewis acidity of the cobalt center, which facilitates the crucial steps of substrate binding and electron transfer in the catalytic cycle. researchgate.net Research comparing non-fluorinated cobalt phthalocyanine (H₁₆PcCo) with fluorinated versions (F₁₆PcCo and F₆₄PcCo) in the oxidation of 2-mercaptoethanol (B42355) (2-ME) and 4-fluorobenzenethiol (4-FBT) found that the fluorinated catalysts provided faster conversions and greater stability. researchgate.netmorressier.com The rate-determining step for the fluorinated catalysts was identified as the expulsion of the thiyl radical from the catalyst, whereas for the non-fluorinated catalyst, it was the initial substrate binding. researchgate.netacs.org
Table 1: Comparison of Catalytic Performance in Thiol Oxidation
| Catalyst | Substrate | Key Finding | Reference |
|---|---|---|---|
| H₁₆PcCo | 2-Mercaptoethanol | Substrate binding is the slow, rate-determining step. | researchgate.net |
| F₁₆PcCo | 2-Mercaptoethanol | Thiyl radical expulsion is the rate-determining step; faster kinetics. | researchgate.net |
| F₆₄PcCo | 2-Mercaptoethanol | Fastest conversion rates, showing a positive effect of higher fluorination. | researchgate.netmorressier.com |
To improve catalyst recyclability and simplify product purification, fluorinated phthalocyanine catalysts have been immobilized on solid supports. These heterogeneous systems are particularly effective in photocatalysis. The high stability of fluorinated phthalocyanines makes them resilient to degradation, allowing for repeated use without significant loss of activity. researchgate.net
In another application, a heavily fluorinated zinc phthalocyanine, F₄₈H₇(COOH)PcZn, was shown to effectively photooxidize various thioethers to their corresponding sulfoxides using visible light and air, both in solution and when supported on oxides. researchgate.net The carboxyl functional group serves as an anchor to bind the photocatalyst to the support, creating a stable and reusable heterogeneous catalyst. researchgate.net
Ligand Design for Metal-Catalyzed Reactions
The synthesis of catalysts with tailored properties relies heavily on strategic ligand design. This compound and its derivatives offer a versatile platform for this purpose. The reactivity of the fluorine-substituted benzene (B151609) ring in fluorinated phthalonitriles allows for nucleophilic aromatic substitution reactions. This enables the introduction of a wide array of functional groups onto the phthalonitrile (B49051) precursor before the final macrocycle is formed. morressier.com
This functionalization is a powerful tool for tuning the electronic properties of the resulting phthalocyanine ligand and, consequently, the catalytic activity of the coordinated metal center. By attaching either electron-donating or electron-withdrawing groups, the electronic environment of the catalyst's active site can be precisely controlled. researchgate.net
For example, introducing an amino group (an electron donor) can influence the photophysical properties of the phthalocyanine. Further acylation of this amino group can weaken its electron-donating effect, thereby enhancing the catalyst's efficiency in producing singlet oxygen for photocatalytic applications. morressier.com This systematic modification demonstrates how the chemistry of the fluorinated precursor can be exploited to design ligands that fine-tune the catalytic function of the final metal complex. This principle is crucial in developing catalysts for specific reactions, such as modulating the redox potential of an iron center in a phthalocyanine catalyst to optimize its activity for the oxygen reduction reaction. researchgate.net
Photoredox Catalysis
Photoredox catalysis utilizes visible light to drive chemical reactions via single-electron transfer pathways. Fluorinated phthalocyanines derived from this compound are excellent candidates for photoredox catalysts due to their strong absorption in the visible spectrum, high photostability, and efficient generation of reactive oxygen species (ROS). rsc.orgnih.gov
Functionalized fluorinated zinc phthalocyanines have been used to photooxidize thioethers to sulfoxides under aerobic conditions using visible light. researchgate.netacs.org The catalytic cycle is believed to involve the photosensitizer (the phthalocyanine) absorbing a photon, reaching an excited state, and then transferring energy to molecular oxygen to generate singlet oxygen (¹O₂), a highly reactive oxidant that carries out the substrate oxidation. researchgate.net
The robustness of the fluorinated macrocycle is a key advantage, as it resists oxidative degradation by the ROS it produces, leading to long-lived and recyclable photocatalysts. researchgate.net The efficiency of singlet oxygen generation can be tuned through the ligand design principles discussed previously, making these systems highly adaptable. morressier.com For instance, the synergistic effect between a zinc phthalocyanine derivative and a zirconium-based metal-organic framework (MOF) led to a material with enhanced photocatalytic activity for degrading methylene (B1212753) blue. rsc.org
Electrocatalysis
In electrocatalysis, derivatives of this compound have been instrumental in developing catalysts for crucial energy-related reactions, most notably the oxygen reduction reaction (ORR), which is fundamental to fuel cell technology. nsf.govnsf.gov Metallophthalocyanines, particularly those of cobalt and iron, are known to catalyze the ORR. nih.govnih.gov
Fluorination of the phthalocyanine ligand significantly impacts the catalyst's performance. Cobalt fluoro-phthalocyanine (CoFPc) has been shown to efficiently catalyze the reduction of oxygen at a polarized water/1,2-dichloroethane interface, producing mainly hydrogen peroxide through a two-electron pathway. lehigh.edu
The electronic effect of fluorine substituents can be complex. In a study of penta-coordinated cobalt phthalocyanines anchored on carbon nanotubes, the fluorine atoms on the phthalocyanine ring acted as electron-donating groups due to a push-pull electronic interaction with an axial pyridine (B92270) ligand. nsf.gov This study found that the fluorinated complex, 16(F)CoPc, performed the ORR similarly to non-fluorinated analogues, promoting a mixed 2-electron and 4-electron reduction of O₂. nsf.gov This highlights the intricate interplay between peripheral substituents, axial ligands, and the central metal in determining the electrocatalytic mechanism and efficiency.
Table 2: Mentioned Chemical Compounds
| Compound Name | Abbreviation/Formula |
|---|---|
| This compound | C₈H₃FN₂ |
| Phthalocyanine | Pc |
| Fluorinated Phthalocyanine | FPc |
| Cobalt(II) Phthalocyanine | Co(II)Pc or CoPc |
| Non-fluorinated Cobalt Phthalocyanine | H₁₆PcCo |
| Fluorinated Cobalt(II) Phthalocyanines | F₁₆PcCo, F₆₄PcCo, CoFPc |
| 2-Mercaptoethanol | 2-ME |
| 4-Fluorobenzenethiol | 4-FBT |
| Titanium dioxide | TiO₂ |
| Aluminum oxide | Al₂O₃ |
| Zinc(II) Fluorinated Phthalocyanine | F₄₈H₇(COOH)PcZn |
| Methylene Blue | - |
| Singlet Oxygen | ¹O₂ |
| Pyridine | - |
| 1,2-Dichloroethane | - |
| Hydrogen Peroxide | H₂O₂ |
| Zirconium-based metal-organic framework | Zr-UIO-66 |
Viii. Future Research Directions and Emerging Applications
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Fluorophthalonitrile, and how can experimental reproducibility be ensured?
- Methodological Answer : The synthesis of this compound typically involves fluorination of benzene derivatives. For example, 4-fluorobenzene-1,2-dicarbonitrile can be synthesized via nucleophilic aromatic substitution using potassium fluoride and a halogenated precursor under anhydrous conditions . To ensure reproducibility, experimental protocols must specify reaction temperatures (e.g., 120–150°C), solvent systems (e.g., DMF or acetonitrile), and catalyst details (e.g., phase-transfer catalysts). Full characterization data (NMR, FTIR, mass spectrometry) should be included in the main text or supplementary materials to validate purity (>95% by HPLC) and structural integrity .
Q. How should researchers characterize this compound to confirm its identity and purity?
- Methodological Answer : Standard characterization includes:
- NMR Spectroscopy : NMR (δ ≈ -110 ppm for aromatic fluorine) and NMR (absence of impurities in aromatic regions).
- Mass Spectrometry : Molecular ion peak at m/z 146.12 (CHFN) .
- Chromatography : HPLC with UV detection (retention time consistency) to confirm purity ≥95% .
- Documentation of melting points (if applicable) and elemental analysis (C, H, N, F) is critical for novel derivatives .
Advanced Research Questions
Q. What are the challenges in optimizing cyclotetramerization reactions of this compound for fluorinated phthalocyanine synthesis?
- Methodological Answer : Cyclotetramerization to form fluorinated phthalocyanines requires precise control of reaction conditions:
- Solvent Effects : High-boiling solvents like 1,2-dichlorobenzene improve yield but may introduce side reactions.
- Catalyst Selection : DBU (1,8-diazabicycloundec-7-ene) enhances reaction efficiency but requires inert atmospheres to prevent oxidation .
- Contradiction Analysis : Discrepancies in reported yields (e.g., 40–70%) may arise from trace moisture or oxygen. Researchers should replicate studies under rigorously anhydrous conditions and compare kinetic data (e.g., via in-situ FTIR monitoring) .
Q. How does the fluorine substituent in this compound influence electronic properties in coordination complexes?
- Methodological Answer : Fluorine’s electron-withdrawing effect alters the ligand’s electronic structure, which can be quantified via:
- Cyclic Voltammetry : Redox potential shifts (e.g., ΔE ≈ 0.2 V vs. non-fluorinated analogs).
- DFT Calculations : HOMO-LUMO gap narrowing (e.g., ~3.2 eV) due to fluorine’s inductive effect .
- Comparative studies with chloro- or nitro-substituted analogs are recommended to isolate substituent effects .
Data Contradiction and Reproducibility
Q. How should researchers address inconsistencies in reported spectroscopic data for this compound derivatives?
- Methodological Answer :
- Cross-Validation : Compare NMR data across multiple studies to identify solvent- or instrument-dependent shifts.
- Crystallography : Single-crystal X-ray diffraction resolves ambiguities in molecular geometry (e.g., bond angles near the fluorine substituent) .
- Repository Use : Deposit raw data in FAIR-compliant repositories (e.g., Chemotion, RADAR4Chem) to enable independent verification .
Guidance for Methodological Rigor
- Experimental Design : Follow IUPAC nomenclature and report all synthetic steps with stoichiometric ratios .
- Data Sharing : Use structured supplementary files (e.g., .cif for crystallography) and cite datasets via DOIs .
- Conflict Resolution : Replicate disputed results using standardized protocols (e.g., ASTM guidelines for spectroscopy) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
